molecular formula C16H14N2O2 B6376889 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261891-76-2

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376889
CAS No.: 1261891-76-2
M. Wt: 266.29 g/mol
InChI Key: UTCKHHGPZVBGTH-UHFFFAOYSA-N
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Description

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzonitrile with 3-(N,N-dimethylaminocarbonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol is similar to compounds like 4-hydroxybenzonitrile and 3-(N,N-dimethylaminocarbonyl)benzoyl chloride, which are used in its synthesis.
  • Other related compounds include phenolic derivatives with cyano or dimethylaminocarbonyl groups.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-17/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCKHHGPZVBGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684914
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-76-2
Record name 3'-Cyano-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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